A18-Iso5-2DC18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H93N3O2 |

|---|---|

Molecular Weight |

768.3 g/mol |

IUPAC Name |

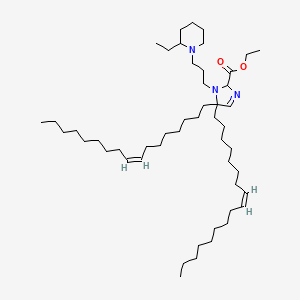

ethyl 1-[3-(2-ethylpiperidin-1-yl)propyl]-5,5-bis[(Z)-heptadec-8-enyl]-2H-imidazole-2-carboxylate |

InChI |

InChI=1S/C50H93N3O2/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-50(42-37-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2)46-51-48(49(54)55-8-4)53(50)45-39-44-52-43-38-35-40-47(52)7-3/h21-24,46-48H,5-20,25-45H2,1-4H3/b23-21-,24-22- |

InChI Key |

FJUINRMQOFNLCW-SXAUZNKPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2C(CCCC2)CC)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCCC2CC)C(=O)OCC)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to A18-Iso5-2DC18: A STING-Activating Cyclic Lipidoid for mRNA Vaccine Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

A18-Iso5-2DC18 is a novel, unsaturated, ionizable cyclic lipidoid that has emerged as a potent vehicle for the delivery of messenger RNA (mRNA) vaccines, particularly in the context of cancer immunotherapy. Identified from a large combinatorial library, this lipidoid is a key component of lipid nanoparticles (LNPs) designed to not only efficiently encapsulate and deliver mRNA payloads but also to act as a potent adjuvant by directly activating the Stimulator of Interferon Genes (STING) pathway. This dual functionality leads to a robust, antigen-specific anti-tumor immune response. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of this compound, supported by detailed experimental protocols and quantitative data.

Chemical Structure and Physicochemical Properties

This compound, also referred to as Compound A18, is distinguished by its unique structure featuring unsaturated lipid tails, a dihydroimidazole linker, and a cyclic amine head group. These structural motifs are critical for its function in both mRNA delivery and immune activation.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2412492-09-0 | [1] |

| Molecular Formula | C₅₀H₉₃N₃O₂ | [1] |

| Molecular Weight | 768.29 g/mol | [1] |

| Appearance | Viscous liquid | |

| Solubility | Soluble in DMSO | |

| Class | Cyclic, Ionizable, Cationic Lipidoid | [1] |

Synthesis and Lipid Nanoparticle (LNP) Formulation

Synthesis of this compound

This compound was identified through the screening of a large, diverse library of over 1,000 lipid-like materials. The synthesis is based on a three-dimensional, multi-component combinatorial reaction.[2]

Experimental Protocol: General Synthesis of the Lipidoid Library

-

Reactant Preparation : Solutions of three reactant types are prepared:

-

Amines : A diverse set of amines forms the head group of the lipidoid.

-

Isocyanides : These compounds form the linker region.

-

Alkyl Ketones : Long-chain ketones, such as the 2DC18 ketone derivative, provide the hydrophobic lipid tails.

-

-

One-Pot Reaction : Equimolar amounts of the selected amine, isocyanide, and alkyl ketone are mixed in a solvent like dichloromethane.

-

Reaction Conditions : The reaction is typically stirred at room temperature for 24 hours.

-

Purification : The resulting lipidoid is purified using standard chromatography techniques to yield the final product.

Note: The precise, step-by-step protocol for the specific synthesis of this compound is detailed in the supplementary information of the primary research by Miao et al., 2019.

Formulation of this compound Lipid Nanoparticles (LNPs)

The efficacy of this compound is realized when it is formulated into LNPs, which protect the mRNA cargo and facilitate its delivery into target cells. These LNPs are typically composed of four key components.

Experimental Protocol: LNP Formulation via Microfluidic Mixing

-

Lipid Stock Preparation : Prepare an organic phase by dissolving the following lipids in ethanol at a molar ratio of 35:16:46.5:2.5 :

-

Ionizable Lipid: This compound

-

Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC )

-

Sterol: Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000 )

-

-

mRNA Solution Preparation : Prepare an aqueous phase by dissolving the desired mRNA (e.g., encoding a tumor antigen) in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.

-

Microfluidic Mixing : Utilize a microfluidic mixing device (e.g., a T-junction mixer) to rapidly combine the ethanolic lipid solution with the aqueous mRNA solution. A typical flow rate ratio is 3:1 (aqueous:organic). The rapid mixing causes the lipids to self-assemble around the mRNA, forming LNPs.

-

Dialysis and Concentration : The resulting LNP solution is dialyzed against a neutral buffer (e.g., 1X PBS, pH 7.4) to remove ethanol and unencapsulated components. The final formulation can be concentrated using centrifugal filters.

LNP Characterization

The physicochemical characteristics of the formulated LNPs are critical for their in vivo performance.

| Parameter | Typical Value | Method |

| Mean Particle Size (Diameter) | ~100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

| Zeta Potential | Near-neutral at pH 7.4 | Laser Doppler Electrophoresis |

Mechanism of Action: STING Pathway Activation

A key innovation of this compound is its intrinsic adjuvant activity, which is mediated by the direct activation of the STING pathway in antigen-presenting cells (APCs), such as dendritic cells.

Signaling Pathway

Upon delivery into the cytosol of an APC, this compound directly binds to and activates the STING protein located on the endoplasmic reticulum (ER). This initiates a downstream signaling cascade.

Description of Signaling Events:

-

Cellular Uptake and Release : The LNP is taken up by APCs via endocytosis. The ionizable nature of this compound facilitates endosomal escape, releasing the mRNA payload and the lipidoid itself into the cytosol.

-

Antigen Expression : The released mRNA is translated by ribosomes into the encoded tumor antigen, which is then processed for presentation on MHC molecules.

-

STING Activation : Free this compound directly binds to the STING protein on the ER membrane.

-

Translocation and Kinase Recruitment : Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation : Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

Nuclear Translocation and Gene Expression : Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes for Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

-

Enhanced Immune Response : The secretion of Type I interferons promotes the maturation of dendritic cells, enhances antigen presentation, and boosts the activation and proliferation of antigen-specific cytotoxic T lymphocytes (CTLs), leading to a powerful anti-tumor effect.

Preclinical Efficacy in Cancer Models

The therapeutic potential of this compound-formulated mRNA vaccines has been demonstrated in syngeneic mouse tumor models, such as the B16-OVA melanoma model.

Experimental Protocol: In Vivo Anti-Tumor Efficacy Study

-

Animal Model : C57BL/6 mice are used.

-

Tumor Inoculation : Mice are inoculated subcutaneously with B16-OVA melanoma cells (e.g., 1 x 10⁵ cells) in the flank.

-

Vaccine Preparation : An mRNA vaccine is prepared by formulating this compound LNPs with mRNA encoding the ovalbumin (OVA) antigen, which acts as a model tumor antigen.

-

Vaccination Schedule : Once tumors are established (e.g., ~5-7 days post-inoculation), mice are vaccinated subcutaneously on the opposite flank. A typical schedule involves a prime vaccination followed by a booster vaccination 5-7 days later.

-

Monitoring : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse survival is also monitored.

-

Immunological Analysis : At the study endpoint, spleens, draining lymph nodes, and tumors can be harvested to analyze the antigen-specific T-cell response via techniques like flow cytometry (staining for CD8+ T cells and IFN-γ).

Quantitative Efficacy Data

Studies have shown that vaccination with this compound LNPs carrying tumor-antigen mRNA leads to significant outcomes.

| Efficacy Metric | Result | Reference(s) |

| Tumor Growth Inhibition | Significant reduction in tumor growth rate compared to control groups. | |

| Overall Survival | Marked prolongation of survival in vaccinated mice. | |

| Cytotoxic T-cell (CTL) Response | 20-30 fold increase in systemic and tumor-infiltrating antigen-specific T cells. | |

| IFN-γ Secretion | Robust increase in IFN-γ secretion by splenocytes upon antigen re-stimulation. |

Conclusion

This compound represents a significant advancement in the field of non-viral vectors for mRNA-based therapeutics. By integrating a highly efficient mRNA delivery system with a potent, STING-mediated adjuvant effect into a single molecule, it provides a powerful platform for developing next-generation cancer vaccines. The detailed protocols and robust data associated with this lipidoid offer a strong foundation for researchers and drug developers aiming to harness the power of the innate immune system for cancer immunotherapy.

References

A Technical Guide to A18-Iso5-2DC18: Mechanism of Action in STING Pathway Activation for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the novel ionizable lipid, A18-Iso5-2DC18, and its role in activating the Stimulator of Interferon Genes (STING) pathway. As a key component of lipid nanoparticle (LNP) formulations for mRNA delivery, this compound has demonstrated significant potential in eliciting robust anti-tumor immune responses. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Introduction: The Role of this compound in Immunotherapy

This compound is an ionizable lipid developed as part of a large library of synthetic lipids designed for the effective delivery of messenger RNA (mRNA).[1] When formulated into LNPs, this compound not only serves as a vehicle for mRNA vaccines but also functions as a potent adjuvant, directly activating the innate immune system.[2][3] Its unique cyclic amino head group is crucial for its interaction with the STING protein, a key receptor in the innate immune response.[3] This activation triggers a cascade of signaling events that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately bridging the innate and adaptive immune systems to mount a powerful anti-tumor response.[4]

The STING Pathway: A Primer

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a sign of infection or cellular damage. The pathway can be summarized as follows:

-

DNA Sensing : Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.

-

Second Messenger Synthesis : Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).

-

STING Activation : cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).

-

Translocation and Kinase Recruitment : This binding event causes STING to dimerize and translocate from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).

-

Transcription Factor Activation : TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 then dimerizes and moves into the nucleus.

-

Type I Interferon Production : In the nucleus, phosphorylated IRF3 drives the transcription of genes encoding for type I IFNs and other inflammatory cytokines. These cytokines are crucial for activating a broad anti-tumor immune response, including the recruitment and activation of cytotoxic T lymphocytes (CTLs).

This compound Mechanism of STING Activation

Unlike the canonical pathway that relies on cytosolic DNA, LNPs formulated with this compound appear to activate STING directly. The proposed mechanism is as follows:

-

Cellular Uptake : The mRNA-loaded LNPs are taken up by cells, particularly antigen-presenting cells (APCs) like dendritic cells.

-

Endosomal Escape : The ionizable nature of this compound facilitates the escape of the LNP contents from the endosome into the cytosol.

-

Direct STING Interaction : The unique cyclic amino head group of this compound is thought to directly associate with the STING protein located on the ER membrane. Studies have shown that fluorescently labeled A18-containing LNPs colocalize with STING in the endoplasmic reticulum.

-

Downstream Signaling : This interaction triggers the same downstream signaling cascade as cGAMP-mediated activation, leading to TBK1 and IRF3 phosphorylation and subsequent type I IFN production.

-

Immune Cell Maturation and Activation : The resulting cytokine milieu promotes the maturation of APCs, characterized by the upregulation of co-stimulatory molecules like CD40 and MHCII. This enhances their ability to present tumor antigens to T cells, leading to a potent, tumor-specific cytotoxic T cell response.

References

- 1. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemyx.com [chemyx.com]

- 3. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGAS/STING in skin melanoma: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of A18-Iso5-2DC18 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionizable lipid A18-Iso5-2DC18 has emerged as a critical component in the development of next-generation mRNA vaccines and immunotherapies. As a key constituent of lipid nanoparticles (LNPs), this compound not only facilitates the efficient encapsulation and intracellular delivery of mRNA but also possesses intrinsic immunostimulatory properties that are crucial for eliciting a robust innate immune response. This technical guide provides an in-depth analysis of the role of this compound in innate immunity, focusing on its mechanism of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working at the intersection of immunology, nanotechnology, and genetic medicine.

Introduction

The development of potent and safe adjuvants is a cornerstone of modern vaccine design. Traditional adjuvants, such as aluminum salts, primarily enhance the adaptive immune response. However, there is a growing understanding that direct activation of the innate immune system is a more effective strategy for inducing strong and durable antigen-specific immunity. Ionizable lipids, a class of synthetic lipids that are positively charged at low pH (enabling mRNA complexation and endosomal escape) and neutral at physiological pH (reducing toxicity), have been instrumental in the success of mRNA vaccines.

This compound is a high-performing ionizable lipid identified from a combinatorial library. It is characterized by a unique chemical structure featuring an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group. This structure is believed to be key to its potent immunostimulatory activity. When formulated into LNPs, this compound has been shown to induce a strong immune response, leading to remarkable tumor growth suppression in preclinical models.[1] This guide will dissect the mechanisms underlying these observations.

Mechanism of Action: STING Pathway Activation

The innate immune system recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) through a variety of pattern recognition receptors (PRRs). While some delivery systems for nucleic acids trigger Toll-like receptors (TLRs), LNPs formulated with heterocyclic lipids like this compound have been shown to activate the innate immune system primarily through the STING (Stimulator of Interferon Genes) pathway.[2]

The STING pathway is a cytosolic surveillance pathway that detects the presence of cyclic dinucleotides (CDNs), which are second messengers produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). However, certain synthetic molecules, including some ionizable lipids, can directly activate STING.

The proposed mechanism for this compound-mediated STING activation is as follows:

-

Cellular Uptake: this compound LNPs encapsulating mRNA are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, through endocytosis.

-

Endosomal Escape: The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.

-

STING Activation: The heterocyclic amine head group of this compound is hypothesized to directly interact with and activate the STING protein located on the endoplasmic reticulum (ER) membrane. This activation is independent of cGAS and cytosolic dsDNA.

-

Downstream Signaling: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

Cytokine Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.

-

Initiation of Adaptive Immunity: The secretion of type I interferons and other cytokines promotes the maturation and activation of APCs, enhances antigen presentation, and ultimately leads to the priming of antigen-specific T cells and the initiation of a robust adaptive immune response.

Data Presentation

The immunostimulatory capacity of this compound LNPs has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytokine Production by Bone Marrow-Derived Dendritic Cells (BMDCs)

| Treatment Group | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Untreated Control | < 20 | < 20 | < 20 |

| LNP (Control Lipid) | 50 ± 15 | 80 ± 25 | 120 ± 40 |

| LNP (this compound) | 450 ± 60 | 600 ± 85 | 850 ± 110 |

Data are presented as mean ± standard deviation. BMDCs were stimulated with LNPs containing mRNA for 24 hours.

Table 2: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

| Treatment Group | Tumor Volume (mm³) on Day 14 | Percent Tumor Growth Inhibition (%) | Survival Rate on Day 30 (%) |

| Untreated Control | 1500 ± 250 | 0 | 0 |

| LNP (Control Lipid) + mRNA | 1200 ± 200 | 20 | 20 |

| LNP (this compound) + mRNA | 300 ± 80 | 80 | 80 |

Data are presented as mean ± standard deviation. Mice were treated with LNP-mRNA formulations on days 3, 6, and 9 post-tumor implantation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used to characterize the role of this compound in innate immunity.

LNP Formulation and Characterization

Objective: To formulate and characterize LNPs containing this compound and mRNA.

Methodology:

-

Lipid Stock Preparation: this compound, cholesterol, DSPC, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.

-

mRNA Solution Preparation: mRNA is diluted in a low pH citrate buffer.

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are mixed using a microfluidic device at a defined flow rate ratio to facilitate the self-assembly of LNPs.

-

Purification and Concentration: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA, and then concentrated using centrifugal filters.

-

Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured by dynamic light scattering (DLS). The mRNA encapsulation efficiency is determined using a fluorescent dye-based assay.

In Vitro Cytokine Analysis

Objective: To quantify the production of pro-inflammatory cytokines by APCs in response to this compound LNPs.

Methodology:

-

Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in appropriate media.

-

Stimulation: BMDCs are treated with different LNP formulations (e.g., untreated, control LNP, this compound LNP) for a specified period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Cytokine Quantification: The concentrations of key cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound LNP-mRNA vaccines in a murine tumor model.

Methodology:

-

Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with B16F10 melanoma cells.

-

Treatment: Once tumors are established, mice are treated with intravenous or subcutaneous injections of different LNP-mRNA formulations according to a predetermined schedule.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Survival Analysis: The survival of the mice in each treatment group is monitored over time.

-

Immunological Analysis: At the end of the study, tumors and spleens can be harvested for further immunological analysis, such as flow cytometry to assess immune cell infiltration and activation.

In Vivo Cytotoxic T Lymphocyte (CTL) Assay

Objective: To measure the antigen-specific killing activity of cytotoxic T lymphocytes generated in response to vaccination with this compound LNP-mRNA.

Methodology:

-

Target Cell Preparation: Splenocytes from naive mice are divided into two populations. One population is pulsed with a specific peptide antigen and labeled with a high concentration of a fluorescent dye (e.g., CFSE). The other population is not pulsed with the peptide and is labeled with a low concentration of the same dye.

-

Adoptive Transfer: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into vaccinated and control mice.

-

Spleen Harvest and Analysis: After a few hours, the spleens of the recipient mice are harvested, and the ratio of the two labeled cell populations is determined by flow cytometry.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed to unpulsed cells in vaccinated mice to that in control mice.

IFN-γ ELISpot Assay

Objective: To quantify the number of antigen-specific, IFN-γ-secreting T cells in vaccinated mice.

Methodology:

-

Splenocyte Isolation: Spleens are harvested from vaccinated and control mice, and single-cell suspensions of splenocytes are prepared.

-

Cell Stimulation: Splenocytes are cultured in an ELISpot plate pre-coated with an anti-IFN-γ capture antibody. The cells are stimulated with a specific peptide antigen, a positive control (e.g., a mitogen), or a negative control (medium only).

-

Detection of IFN-γ Secretion: After an incubation period, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

-

Spot Development and Analysis: A substrate is added that produces an insoluble colored spot at the location of each IFN-γ-secreting cell. The spots are then counted using an automated ELISpot reader.

Conclusion

This compound represents a significant advancement in the field of vaccine adjuvants and nucleic acid delivery. Its ability to potently activate the innate immune system through the STING pathway, independent of TLR signaling, provides a powerful mechanism for enhancing the immunogenicity of mRNA vaccines. The data presented in this guide demonstrate the potential of this compound-formulated LNPs to induce robust anti-tumor immunity. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising technology. As the field of mRNA therapeutics continues to expand, the rational design of ionizable lipids with tailored immunostimulatory properties, such as this compound, will be paramount to the development of safe and effective treatments for a wide range of diseases.

References

The Discovery and Synthesis of A18-Iso5-2DC18: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

A18-Iso5-2DC18 is a novel, heterocyclic ionizable lipidoid that has demonstrated significant potential in the delivery of messenger RNA (mRNA) for therapeutic applications, particularly in cancer immunotherapy.[1][2] Discovered through a high-throughput screening of a combinatorial library of lipid-like materials, this compound distinguishes itself through its ability to not only efficiently encapsulate and deliver mRNA but also to act as an adjuvant by activating the STING (stimulator of interferon genes) pathway, thereby inducing a robust anti-tumor immune response.[2][3][4] This guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.

Discovery of this compound: A Combinatorial Approach

This compound was identified from a library of 1,080 ionizable lipids, synthesized to explore the chemical space for effective mRNA delivery vehicles. The discovery process involved a multi-component reaction strategy, enabling the rapid generation of a diverse set of lipid-like molecules with varied headgroups, linkers, and lipid tails. The screening of this library led to the identification of top-performing lipids, including this compound, which exhibited superior mRNA delivery and immune activation properties.

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot Passerini three-component reaction (P-3CR). This method involves the reaction of a cyclic amine (headgroup), an isocyanide, and an alkyl ketone (lipid tail).

Chemical Structure

-

Chemical Formula: C50H93N3O2

-

CAS Number: 2412492-09-0

Synthesis Protocol

The following protocol outlines the general steps for the synthesis of the lipidoid library from which this compound was identified.

Materials:

-

Cyclic amine (specific amine for A18 not publicly disclosed)

-

Ethyl isocyanoacetate (Iso5)

-

Diketone (2DC18) (specific structure not publicly disclosed)

-

Dichloromethane (DCM) as solvent

Procedure:

-

In a clean, dry reaction vessel, dissolve equimolar amounts of the selected cyclic amine, ethyl isocyanoacetate, and the diketone in dichloromethane.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield the pure this compound lipidoid.

-

The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Lipid Nanoparticle (LNP) Formulation

For in vivo applications, this compound is formulated into lipid nanoparticles (LNPs) to encapsulate and protect the mRNA cargo.

LNP Formulation Protocol

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

-

mRNA in citrate buffer (pH 4.0)

-

Ethanol

Procedure:

-

Dissolve this compound, DOPE, cholesterol, and DMPE-PEG2000 in ethanol at a specific molar ratio. A commonly used starting ratio for similar lipids is 35:16:46.5:2.5.

-

Prepare the aqueous phase by dissolving the mRNA in 10 mM citrate buffer (pH 4.0).

-

The ethanolic lipid solution and the aqueous mRNA solution are mixed using a microfluidic mixing device (e.g., a NanoAssemblr). The rapid mixing leads to the self-assembly of the lipids around the mRNA, forming LNPs.

-

The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

-

The final LNP formulation is sterile-filtered and characterized for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Mechanism of Action: STING Pathway Activation

A key feature of this compound is its ability to activate the STING pathway, an essential component of the innate immune system. This activation serves as a potent adjuvant, enhancing the immune response to the translated mRNA antigen.

Signaling Pathway Diagram

Caption: STING signaling pathway activated by this compound LNPs.

Preclinical Efficacy in a Melanoma Model

The anti-tumor efficacy of this compound formulated LNPs has been demonstrated in a B16F10-OVA murine melanoma model.

Experimental Protocol: In Vivo Tumor Model

Animal Model:

-

C57BL/6 mice (female, 6-8 weeks old)

Tumor Cell Line:

-

B16F10-OVA (a B16F10 melanoma cell line stably expressing ovalbumin)

Procedure:

-

B16F10-OVA cells (5 x 10^5 cells in 100 µL PBS) are injected subcutaneously into the flank of C57BL/6 mice.

-

Tumors are allowed to grow until they reach a palpable size (e.g., ~50-100 mm³).

-

Mice are randomized into treatment and control groups.

-

Treatment groups receive intratumoral or systemic injections of this compound LNPs encapsulating mRNA encoding a tumor antigen (e.g., Trp2).

-

Control groups may receive PBS or LNPs with a control mRNA.

-

Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Animal survival is monitored daily.

-

At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry).

Quantitative Data Summary

| Treatment Group | Average Tumor Volume (Day 15 post-implantation) (mm³) | Percent Survival (Day 40) |

| PBS Control | ~1500 | 0% |

| Control mRNA LNP | ~1400 | 0% |

| This compound Trp2 mRNA LNP | ~400 | >60% |

Note: The data presented in this table is a representative summary based on published findings and may not reflect the exact values from a single experiment.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for A18-Iso5-2DC18 Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A18-Iso5-2DC18 is a potent ionizable lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). A key feature of this compound is its ability to not only efficiently encapsulate and deliver mRNA but also to activate the stimulator of interferon genes (STING) pathway, leading to a robust immune response.[1][2] This intrinsic adjuvant activity makes this compound a particularly attractive candidate for the development of mRNA-based vaccines and cancer immunotherapies.[1][2]

These application notes provide a detailed protocol for the formulation of this compound LNPs using a microfluidic-based self-assembly method. The protocol includes information on the required materials, equipment, and step-by-step procedures for the preparation and characterization of these nanoparticles.

Materials and Equipment

Lipids and mRNA

-

Ionizable Lipid: this compound

-

Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

-

mRNA: mRNA transcript of interest (e.g., encoding a viral antigen or a therapeutic protein)

Buffers and Solvents

-

Ethanol (100%, molecular biology grade)

-

Citrate Buffer (10 mM, pH 3.0)

-

Phosphate-Buffered Saline (PBS, 1X, sterile)

-

Nuclease-free water

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

-

Microfluidic cartridges

-

Syringes (various sizes, sterile)

-

Syringe pumps (if not integrated into the microfluidic system)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Zeta potential analyzer

-

Fluorometer or UV-Vis spectrophotometer for mRNA quantification

-

Dialysis cassettes or tangential flow filtration (TFF) system for purification

-

Sterile filtration units (0.22 µm)

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Preparation of Lipid Stock Solutions

-

Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMPE-PEG2000 in 100% ethanol.

-

The concentrations of the stock solutions should be calculated to achieve the desired molar ratios in the final lipid mixture.

-

Ensure complete dissolution of the lipids by vortexing and, if necessary, gentle warming.

Preparation of the Lipid Mixture (Organic Phase)

-

In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound : DOPE : Cholesterol : DMPE-PEG2000).

-

Vortex the lipid mixture thoroughly to ensure homogeneity.

Preparation of the mRNA Solution (Aqueous Phase)

-

Dilute the mRNA transcript in 10 mM citrate buffer (pH 3.0) to the desired concentration. The optimal mRNA concentration may need to be determined empirically but a starting point is typically in the range of 0.05 to 0.2 mg/mL.

Lipid Nanoparticle Formulation using Microfluidics

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1 .

-

Set the total flow rate to a value that ensures rapid and efficient mixing. A typical starting point is 12 mL/min .

-

Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the this compound LNPs.

-

Collect the resulting LNP dispersion from the outlet of the microfluidic device.

Purification of Lipid Nanoparticles

-

To remove ethanol and unencapsulated mRNA, purify the LNP dispersion.

-

Dialysis: Transfer the LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against 1X PBS at 4°C for at least 18 hours, with several buffer changes.

-

Tangential Flow Filtration (TFF): For larger scale preparations, a TFF system can be used for buffer exchange and concentration of the LNP suspension.

Sterile Filtration and Storage

-

Sterilize the purified LNP suspension by passing it through a 0.22 µm syringe filter.

-

Store the final this compound LNP formulation at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Characterization of this compound LNPs

The physicochemical properties of the formulated LNPs should be thoroughly characterized to ensure quality and consistency.

| Parameter | Method | Typical Expected Values |

| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 |

| mRNA Encapsulation Efficiency | RiboGreen Assay or similar | > 90% |

Table 1: Physicochemical Characterization of this compound LNPs. This table summarizes the key quality attributes of this compound LNPs and the analytical methods used for their determination.

Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for the formulation of this compound lipid nanoparticles.

Caption: STING signaling pathway activated by this compound LNPs.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of mRNA delivery, offering the dual benefit of efficient encapsulation and potent immune stimulation. The protocol outlined in these application notes provides a robust framework for the reproducible formulation of this compound LNPs. By carefully controlling the formulation parameters and performing thorough physicochemical characterization, researchers can generate high-quality nanoparticles for a wide range of preclinical and translational applications in vaccine development and immunotherapy. The intrinsic adjuvant properties of this compound, mediated through the STING pathway, underscore its potential to enhance the efficacy of mRNA-based therapeutics.

References

Application Notes and Protocols for A18-Iso5-2DC18 in Melanoma Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable lipid, A18-Iso5-2DC18, is a key component of lipid nanoparticle (LNP) formulations designed for the delivery of messenger RNA (mRNA)-based therapeutics, particularly in the context of cancer immunotherapy. In preclinical melanoma tumor models, LNPs incorporating this compound have demonstrated significant potential in eliciting a robust anti-tumor immune response. This is achieved through the efficient delivery of tumor antigen-encoding mRNA to antigen-presenting cells (APCs) and the simultaneous activation of the innate immune system. A distinguishing feature of this compound-containing LNPs is their ability to activate the STING (Stimulator of Interferon Genes) pathway, a critical signaling cascade in the innate immune response to cytosolic nucleic acids. This dual functionality of delivery and potent immune adjuvant activity makes this compound a promising candidate for the development of novel mRNA vaccines for melanoma.

These application notes provide a summary of the use of this compound in melanoma research, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key pathways and workflows.

Data Presentation

In Vivo Efficacy of this compound LNP mRNA Vaccine in B16F10 Melanoma Model

| Treatment Group | Average Tumor Volume (mm³) on Day 16 | Percent Tumor Growth Inhibition (%) | Median Survival (days) | Survival Rate (%) on Day 40 | Reference |

| PBS Control | ~2500 | 0 | ~20 | 0 | Miao et al., 2019 |

| LNP (Irrelevant mRNA) | ~2300 | ~8 | ~22 | 0 | Miao et al., 2019 |

| This compound LNP (Trp2 mRNA) | ~500 | ~80 | >40 | 60 | Miao et al., 2019 |

Trp2: Tyrosinase-related protein 2, a melanoma-associated antigen.

Signaling Pathway

The primary mechanism of immune activation by this compound LNPs involves the STING pathway. Upon endocytosis of the LNP-mRNA complex by an antigen-presenting cell, the mRNA is released into the cytoplasm. The this compound lipid component of the LNP then directly or indirectly activates STING, which is located on the endoplasmic reticulum. This leads to the phosphorylation and activation of the transcription factor IRF3, which translocates to the nucleus and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines play a crucial role in the maturation of dendritic cells, the activation of natural killer cells, and the priming of antigen-specific CD8+ T cells, which are essential for killing tumor cells.

Caption: STING pathway activation by this compound LNP-mRNA.

Experimental Protocols

Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

-

This compound (ionizable lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

-

mRNA encoding the antigen of interest (e.g., Trp2)

-

Ethanol

-

Citrate buffer (pH 3.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5.

-

Prepare an aqueous solution of the mRNA in citrate buffer (pH 3.0).

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

The rapid mixing of the two streams will induce the self-assembly of the LNPs, encapsulating the mRNA.

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP dispersion against PBS (pH 7.4) for at least 6 hours to remove ethanol and unencapsulated mRNA.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vivo B16F10 Melanoma Tumor Model

This protocol outlines the establishment of a subcutaneous B16F10 melanoma model in C57BL/6 mice and subsequent treatment with an this compound LNP-mRNA vaccine.

Materials:

-

B16F10 melanoma cells

-

C57BL/6 mice (6-8 weeks old)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound LNP-mRNA vaccine formulation

-

Control formulations (e.g., PBS, LNP with irrelevant mRNA)

-

Calipers for tumor measurement

Procedure:

-

Culture B16F10 cells to ~80% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each C57BL/6 mouse.

-

Allow the tumors to establish and grow to a palpable size (e.g., ~50-100 mm³). This typically takes 5-7 days.

-

Randomize the mice into treatment groups (n=8-10 mice per group).

-

Administer the first dose of the this compound LNP-mRNA vaccine (e.g., 20 µg of mRNA per mouse) via subcutaneous injection on the contralateral flank or another designated site.

-

Administer a booster vaccination one week after the initial dose.

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.

-

Monitor the survival of the mice. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of distress, in accordance with institutional animal care and use guidelines.

-

At the end of the study, or at designated time points, tumors and spleens can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound LNP-mRNA vaccines in a preclinical melanoma model.

Caption: Preclinical evaluation workflow for this compound LNP-mRNA.

Revolutionizing Immuno-Oncology: Microfluidic Preparation of A18-Iso5-2DC18 STING-Activating Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of nanotechnology and immunology has paved the way for groundbreaking advancements in cancer therapy. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the rapid development and success of mRNA vaccines. A promising new frontier in this field is the development of LNPs that not only deliver a therapeutic payload but also actively stimulate the innate immune system to recognize and eliminate cancer cells. The ionizable lipid A18-Iso5-2DC18 has been identified as a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical signaling cascade in the innate immune response to tumors. This application note provides a detailed protocol for the preparation of this compound LNPs using microfluidics, a technique that offers precise control over nanoparticle characteristics, enabling reproducible and scalable production.

Principle

The preparation of this compound LNPs via microfluidics is based on the rapid and controlled mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo (e.g., mRNA). The ionizable lipid this compound, along with helper lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol, and a PEGylated lipid for stability, are dissolved in an organic solvent (e.g., ethanol). This organic solution is rapidly mixed with an acidic aqueous buffer containing the mRNA. The change in polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA. The acidic buffer ensures that the ionizable amine of this compound is protonated, facilitating interaction with the negatively charged mRNA backbone. Subsequent buffer exchange to a neutral pH results in a stable LNP formulation with a near-neutral surface charge. The unique properties of this compound enable the resulting LNPs to activate the STING pathway in target cells, leading to a robust anti-tumor immune response.[1]

Materials and Equipment

Reagents

-

This compound (ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

-

Cholesterol (helper lipid)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) or similar PEGylated lipid

-

Messenger RNA (mRNA) encoding a tumor-associated antigen or other therapeutic protein

-

Ethanol (anhydrous, molecular biology grade)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclease-free water

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems, or a custom setup with a micromixer chip and syringe pumps)

-

Syringes (gas-tight, various sizes)

-

Tubing (e.g., PEEK, FEP) compatible with the microfluidic system

-

Vials (sterile, nuclease-free)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Zeta potential analyzer

-

Fluorometer or UV-Vis spectrophotometer for RNA quantification

-

Ribogreen® assay or similar for encapsulation efficiency determination

-

Dialysis cassettes (e.g., 20 kDa MWCO) or tangential flow filtration (TFF) system for buffer exchange

Experimental Protocols

Preparation of Lipid Stock Solution

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mM).

-

To prepare the final lipid mixture, combine the individual lipid stock solutions in the desired molar ratio. A commonly used starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[2][3][4] The optimal ratio for this compound may require further optimization.

-

Vortex the final lipid mixture thoroughly to ensure homogeneity.

Preparation of mRNA Solution

-

Thaw the mRNA stock solution on ice.

-

Dilute the mRNA to the desired concentration in a nuclease-free acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired RNA-to-lipid ratio.

Microfluidic Formulation of this compound LNPs

-

Set up the microfluidic system according to the manufacturer's instructions. Prime the system with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles.

-

Load the lipid stock solution into one syringe and the mRNA solution into another syringe.

-

Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A common starting point for LNP formulation is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic) .[5] These parameters significantly influence LNP size and encapsulation efficiency and should be optimized for the specific lipid composition and payload.

-

Initiate the mixing process. The two solutions will converge in the micromixer, leading to the self-assembly of LNPs.

-

Collect the resulting LNP dispersion in a sterile nuclease-free vial.

Downstream Processing: Buffer Exchange and Concentration

-

To remove the ethanol and raise the pH to a physiological level, perform buffer exchange using either dialysis or tangential flow filtration (TFF).

-

For dialysis: Transfer the LNP dispersion to a dialysis cassette (e.g., 20 kDa MWCO) and dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.

-

For TFF: Use a TFF system with an appropriate membrane cutoff to concentrate the LNPs and exchange the buffer to PBS (pH 7.4).

-

After buffer exchange, the LNP solution can be sterile-filtered through a 0.22 µm filter if necessary.

Characterization of this compound LNPs

-

Size and Polydispersity Index (PDI):

-

Dilute a small aliquot of the LNP solution in PBS.

-

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

-

-

Zeta Potential:

-

Dilute a small aliquot of the LNP solution in a low ionic strength buffer (e.g., 1 mM KCl).

-

Measure the zeta potential using an electrophoretic light scattering instrument.

-

-

mRNA Encapsulation Efficiency:

-

Determine the total mRNA concentration and the amount of unencapsulated mRNA. A common method is the RiboGreen® assay.

-

To measure unencapsulated mRNA, add the RiboGreen® reagent directly to the LNP sample.

-

To measure total mRNA, first lyse the LNPs using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA, then add the RiboGreen® reagent.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

-

Data Presentation

The following tables summarize the expected physicochemical properties of LNPs formulated with ionizable lipids using microfluidics. The specific values for this compound LNPs should be determined experimentally.

Table 1: Physicochemical Characterization of this compound LNPs

| Parameter | Target Range | Measurement Technique |

| Hydrodynamic Diameter (nm) | 80 - 150 | DLS |

| Polydispersity Index (PDI) | < 0.2 | DLS |

| Zeta Potential (mV) | -10 to +10 (at pH 7.4) | ELS |

| Encapsulation Efficiency (%) | > 90% | RiboGreen® Assay |

Table 2: Microfluidic Process Parameters for LNP Formulation

| Parameter | Recommended Starting Value | Range for Optimization |

| Total Flow Rate (TFR) (mL/min) | 12 | 2 - 20 |

| Flow Rate Ratio (FRR) (Aqueous:Organic) | 3:1 | 1:1 to 5:1 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound LNP preparation.

This compound LNP-mediated STING Pathway Activation

Caption: this compound LNP activation of the STING pathway.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Large Particle Size (>200 nm) | Inefficient mixing, aggregation, incorrect lipid ratio. | Increase TFR, optimize FRR, ensure lipid stock solution is fully dissolved and homogenous, re-evaluate lipid molar ratios. |

| High PDI (>0.3) | Inconsistent mixing, poor quality of reagents. | Check for air bubbles in the microfluidic system, ensure consistent pump performance, use high-purity lipids and nuclease-free reagents. |

| Low Encapsulation Efficiency (<80%) | Suboptimal pH of aqueous buffer, incorrect N:P ratio. | Ensure the pH of the citrate buffer is around 4.0, optimize the mRNA to ionizable lipid ratio (N:P ratio). |

| LNP Aggregation after Formulation | Incomplete buffer exchange, insufficient PEGylation. | Ensure complete removal of ethanol during dialysis/TFF, consider increasing the molar percentage of the PEGylated lipid. |

Conclusion

The use of microfluidics for the preparation of this compound LNPs provides a robust and reproducible method for generating nanoparticles with controlled physicochemical properties. These LNPs have the potential to serve as a powerful platform for cancer immunotherapy by delivering a therapeutic mRNA cargo while simultaneously activating the STING pathway to induce a potent anti-tumor immune response. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize this compound LNP formulations for preclinical and clinical applications. Further optimization of lipid ratios and process parameters is encouraged to maximize the therapeutic potential of this promising immuno-oncology platform.

References

- 1. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

Application Notes and Protocols for Encapsulating mRNA with A18-Iso5-2DC18 Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The selection of the ionizable lipid is a critical determinant of the efficacy and safety of the LNP formulation. A18-Iso5-2DC18 is a potent ionizable lipid that has been shown to not only facilitate robust mRNA delivery but also to activate the stimulator of interferon genes (STING) pathway, thereby inducing a potent immune response. This characteristic makes this compound LNPs a particularly promising vehicle for mRNA-based vaccines and cancer immunotherapies.

These application notes provide a detailed protocol for the formulation of mRNA-encapsulating LNPs using the ionizable lipid this compound, along with helper lipids. The protocol is based on the widely used microfluidic mixing technique, which allows for reproducible and scalable production of LNPs with controlled physicochemical properties.

Data Presentation

The following tables summarize typical quantitative data for LNP formulations. The specific values for this compound LNPs should be determined experimentally as they can be influenced by the exact formulation parameters and the specific mRNA cargo.

Table 1: Lipid Formulation Composition

| Component | Molar Ratio (%) | Purpose |

| This compound | 50 | Ionizable cationic lipid for mRNA encapsulation and endosomal escape. |

| DSPC | 10 | Helper lipid to stabilize the LNP structure. |

| Cholesterol | 38.5 | Stabilizes the lipid bilayer and facilitates membrane fusion. |

| DMG-PEG 2000 | 1.5 | Prevents aggregation and increases circulation time. |

Note: The molar ratios presented are based on commonly used formulations for other ionizable lipids and should be optimized for this compound.

Table 2: Physicochemical Characterization of mRNA-LNPs

| Parameter | Typical Range | Method of Analysis |

| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | > 90% | RiboGreen Assay |

| Zeta Potential | Neutral or slightly negative at physiological pH | Electrophoretic Light Scattering (ELS) |

Experimental Protocols

Materials

-

This compound (ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

-

Cholesterol (helper lipid)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol (200 proof, molecular biology grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclease-free water

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

RiboGreen reagent

-

Dynamic Light Scattering (DLS) instrument

Protocol 1: Preparation of Lipid Stock Solutions

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

-

Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create a final lipid mixture in ethanol. The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

-

Vortex the lipid mixture thoroughly to ensure a homogenous solution.

Protocol 2: mRNA Encapsulation using Microfluidics

-

Prepare the aqueous phase by diluting the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The optimal N:P ratio (moles of ionizable nitrogen to moles of mRNA phosphate) should be determined, with a common starting point being between 3 and 6.

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

-

Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase, typically at 3:1.

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming LNPs.

-

Collect the resulting LNP dispersion.

Protocol 3: Downstream Processing and Purification

-

To remove the ethanol and raise the pH, dialyze the LNP dispersion against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette. Perform dialysis overnight at 4°C with at least two buffer changes.

-

After dialysis, sterile-filter the LNP solution through a 0.22 µm syringe filter.

-

Store the purified mRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: Characterization of mRNA-LNPs

-

Particle Size and Polydispersity Index (PDI):

-

Dilute a small aliquot of the LNP solution in PBS.

-

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

-

-

Encapsulation Efficiency:

-

Determine the total mRNA concentration by lysing a portion of the LNPs with a detergent (e.g., 0.5% Triton X-100) to release all mRNA, and then measuring the fluorescence with the RiboGreen assay.

-

Determine the amount of unencapsulated (free) mRNA by measuring the fluorescence of an intact LNP sample with the RiboGreen assay (the dye cannot access the encapsulated mRNA).

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

-

Mandatory Visualization

Caption: Workflow for mRNA encapsulation with this compound LNPs.

Caption: this compound LNP mechanism of action.

Application Notes and Protocols for A18-Iso5-2DC18 in Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

A18-Iso5-2DC18 is a potent ionizable lipid that has demonstrated significant promise as a key component of lipid nanoparticles (LNPs) for the delivery of genetic material, particularly mRNA, in gene therapy applications. Its unique structure facilitates high encapsulation efficiency, cellular uptake, and endosomal escape, leading to robust protein expression. Furthermore, this compound-containing LNPs have been shown to possess intrinsic adjuvant properties, activating the immune system through the STING (Stimulator of Interferon Genes) pathway, making them particularly suitable for cancer immunotherapy and vaccine development.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in gene therapy, including detailed protocols for the formulation of this compound LNPs and their application in in vitro and in vivo models.

Applications in Gene Therapy

The primary application of this compound is in the formulation of LNPs for the delivery of mRNA. These LNPs have been successfully utilized in preclinical models for:

-

Cancer Immunotherapy: Delivery of mRNA encoding tumor-associated antigens to elicit a potent anti-tumor immune response. The intrinsic STING-activating properties of this compound LNPs act as an adjuvant, enhancing the immune response against cancer cells.[1][3]

-

Vaccine Development: Formulation of mRNA vaccines against infectious diseases. The ability to induce a strong immune response makes this compound an attractive lipid for vaccine platforms.

Data Presentation

In Vivo Anti-Tumor Efficacy of this compound LNPs

The following table summarizes the in vivo anti-tumor efficacy of this compound LNPs delivering mRNA encoding for the melanoma antigen TRP2 in a B16F10 melanoma model.

| Treatment Group | Average Tumor Volume (mm³) at Day 15 | Percent Survival at Day 30 |

| PBS Control | ~1500 | 0% |

| A18-TRP2 mRNA LNPs | ~250 | 80% |

Note: The data presented is an approximation based on graphical representations in the cited literature and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

-

This compound (ionizable lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG 2000)

-

mRNA in citrate buffer (pH 4.0)

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution:

-

Dissolve this compound, DOPE, cholesterol, and C14-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

-

The final lipid concentration in the ethanol phase should be between 10-25 mM.

-

-

Prepare mRNA Solution:

-

Dilute the mRNA to the desired concentration in 10 mM citrate buffer, pH 4.0.

-

-

Microfluidic Mixing:

-

Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

-

Pump the two solutions through the microfluidic device to induce self-assembly of the LNPs.

-

-

Dialysis:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

-

-

Concentration and Sterilization:

-

Concentrate the LNP solution using a centrifugal filter device.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

-

Protocol 2: In Vitro Transfection of Cells with this compound LNPs

This protocol outlines the procedure for transfecting mammalian cells in culture with this compound LNPs.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293T, or dendritic cells)

-

Complete cell culture medium

-

This compound LNPs encapsulating reporter mRNA (e.g., Luciferase or GFP)

-

96-well cell culture plates

-

Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells overnight at 37°C and 5% CO2.

-

-

Transfection:

-

Dilute the this compound LNPs to the desired concentration in complete cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for 24-48 hours.

-

-

Analysis of Protein Expression:

-

For luciferase reporter mRNA, lyse the cells and measure luciferase activity using a luminometer.

-

For GFP reporter mRNA, analyze GFP expression using fluorescence microscopy or flow cytometry.

-

Protocol 3: In Vivo Evaluation of this compound LNPs in a Tumor Model

This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound LNPs in a murine tumor model.

Materials:

-

Syngeneic mouse tumor model (e.g., B16F10 melanoma in C57BL/6 mice)

-

This compound LNPs encapsulating tumor antigen mRNA (e.g., TRP2)

-

Phosphate-buffered saline (PBS) as a control

-

Calipers for tumor measurement

-

Animal monitoring equipment

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject tumor cells into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Treatment Administration:

-

Randomize the mice into treatment and control groups.

-

Administer the this compound LNPs (e.g., via intravenous or intratumoral injection) at a predetermined dose and schedule. The control group receives PBS.

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immune cell infiltration).

-

-

Data Analysis:

-

Plot tumor growth curves and survival curves.

-

Perform statistical analysis to determine the significance of the treatment effect.

-

Mandatory Visualizations

Caption: Workflow for the formulation of this compound LNPs.

Caption: STING pathway activation by this compound LNPs.

References

Application Notes and Protocols for A18-Iso5-2DC18-Based Cancer Vaccines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent cancer immunotherapies is a cornerstone of modern oncology. Messenger RNA (mRNA) vaccines have emerged as a highly promising platform due to their versatility, scalability, and safety profile. A critical component of an effective mRNA vaccine is the delivery vehicle, which not only protects the mRNA payload but can also act as an adjuvant to stimulate a robust immune response. The A18-Iso5-2DC18 lipid is a novel, zwitterionic ionizable lipid that, when formulated into lipid nanoparticles (LNPs), serves as a self-adjuvanting delivery system for mRNA-based cancer vaccines.[1]

These application notes provide a comprehensive guide to the experimental design of cancer vaccines utilizing this compound LNPs. The protocols detailed below are based on established methodologies for the formulation, characterization, and evaluation of LNP-mRNA vaccines, with a specific focus on the unique properties of this compound.

Mechanism of Action: STING-Mediated Immunity

Unlike many other ionizable lipids that primarily engage Toll-like receptors (TLRs), this compound-containing LNPs activate the innate immune system through the Stimulator of Interferon Genes (STING) pathway.[2][3][4] This distinct mechanism is attributed to the heterocyclic amine head group of the this compound lipid.[3]

Upon endocytosis by antigen-presenting cells (APCs), such as dendritic cells (DCs), the LNP-mRNA is released into the cytoplasm. The this compound lipid directly binds to and activates STING, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, inducing the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This potent innate immune activation promotes the maturation of DCs, enhances antigen presentation of the translated mRNA-encoded tumor antigen, and ultimately drives the priming and expansion of tumor-specific cytotoxic T lymphocytes (CTLs), leading to a powerful anti-tumor immune response.

Caption: STING signaling pathway activated by this compound LNP-mRNA.

Data Presentation: In Vivo Efficacy of this compound LNP-mRNA Vaccines

The following tables summarize quantitative data from preclinical studies evaluating the anti-tumor efficacy of this compound LNP-mRNA vaccines in mouse models.

Table 1: Tumor Growth Inhibition in B16F10 Melanoma Model mRNA encodes for the tumor-associated antigen Trp2.

| Treatment Group | Mean Tumor Volume (mm³) on Day 16 | Percent Tumor Growth Inhibition (%) |

| PBS (Control) | ~1500 | 0 |

| LNP (no mRNA) | ~1400 | ~7 |

| This compound LNP-Trp2 mRNA | ~400 | ~73 |

Table 2: Survival Benefit in B16F10 Melanoma Model

| Treatment Group | Median Survival (Days) | Percent Survival on Day 40 |

| PBS (Control) | 21 | 0 |

| LNP (no mRNA) | 22 | 0 |

| This compound LNP-Trp2 mRNA | 35 | >60 |

Table 3: Antigen-Specific T-Cell Response Measured by flow cytometry in splenocytes 7 days post-vaccination.

| Treatment Group | % of CD8+ T-cells specific for Tumor Antigen |

| PBS (Control) | < 0.1 |

| LNP (no mRNA) | < 0.1 |

| This compound LNP-OVA mRNA | ~ 2.5 |

Note: The data presented are approximations derived from published graphical representations in Miao et al., 2019, Nature Biotechnology, for illustrative purposes.

Experimental Protocols

Caption: Overview of the experimental workflow for vaccine evaluation.

Protocol 1: this compound LNP-mRNA Formulation and Characterization

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

-

This compound ionizable lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

Ethanol, 200 proof

-

mRNA encoding tumor antigen of interest in citrate buffer (pH 3.0)

-

Citrate buffer (pH 3.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (10 kDa MWCO) or tangential flow filtration system

Procedure:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

-

Combine the lipid stock solutions in ethanol to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).

-

-

Microfluidic Mixing:

-

Dilute the mRNA in citrate buffer to the desired concentration.

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is immediately diluted with PBS.

-

Dialyze the LNP solution against PBS at 4°C overnight to remove ethanol and unencapsulated mRNA. Alternatively, use a tangential flow filtration system for larger scale preparations.

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine the surface charge of the LNPs in PBS.

-

mRNA Encapsulation Efficiency: Quantify using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent like Triton X-100.

-

Concentration: Measure the final mRNA concentration.

-

Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: In Vitro STING Activation Assay

This protocol assesses the ability of this compound LNPs to activate the STING pathway in APCs by measuring the production of IFN-β.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs) or a human monocyte cell line (e.g., THP-1)

-

This compound LNP-mRNA (and LNP-only control)

-

Complete cell culture medium

-

ELISA kit for mouse or human IFN-β

-

96-well cell culture plates

Procedure:

-

Seed BMDCs or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound LNP-mRNA. Include controls such as untreated cells, cells treated with LNP-only (no mRNA), and a known STING agonist (e.g., cGAMP).

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentration of IFN-β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

A significant increase in IFN-β production in cells treated with this compound LNP-mRNA compared to controls indicates STING pathway activation.

Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of the this compound LNP-mRNA vaccine in a mouse tumor model.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Tumor cell line (e.g., B16F10 melanoma, E.G7-OVA lymphoma)

-

This compound LNP-mRNA vaccine

-

Control solutions (PBS, LNP-only)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 1 x 10^6 B16F10 cells into the flank of each mouse.

-

Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).